N-苯基-3-(嘧啶-4-氧基)哌啶-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
BenchChem offers high-quality N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗血管生成应用
合成了一系列与 N-苯基-3-(嘧啶-4-氧基)哌啶-1-甲酰胺相关的 novel 衍生物,并对其潜在的抗血管生成活性和 DNA 切割能力进行了表征。这些化合物,特别是那些带有特定取代基的化合物,表现出显着的抗血管生成和 DNA 切割活性,表明它们作为抗癌剂的潜力,通过发挥抗血管生成和细胞毒性作用 (Kambappa 等,2017)。
分析应用
在另一项研究中,通过非水毛细管电泳实现了依马替尼甲磺酸盐和相关物质的分离和分析,包括 N-苯基-3-(嘧啶-4-氧基)哌啶-1-甲酰胺的衍生物。该方法在相关药物化合物的质量控制和分析中显示出前景,表明该化学物质在分析化学中的相关性 (Ye 等,2012)。
抗肿瘤特性
研究了氟马替尼的代谢,这是一种与 N-苯基-3-(嘧啶-4-氧基)哌啶-1-甲酰胺密切相关的 novel 抗肿瘤酪氨酸激酶抑制剂,在慢性粒细胞白血病患者中。本研究旨在确定氟马替尼在人类口服后的主要代谢途径,阐明该药物的药代动力学及其治疗慢性粒细胞白血病的潜力 (Gong 等,2010)。
组蛋白脱乙酰酶抑制
合成了 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103),一种口服活性组蛋白脱乙酰酶抑制剂,并评估了其对 HDAC 的选择性抑制。该化合物显示出显着的抗肿瘤活性并进入临床试验,证明了相关化合物在癌症治疗中的潜在治疗应用 (Zhou 等,2008)。
结核分枝杆菌 GyrB 抑制
合成了乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-甲酸酯,通过涉及 N-苯基-3-(嘧啶-4-氧基)哌啶-1-甲酰胺衍生物的分子杂交设计,并评估了它们对结核分枝杆菌 smegmatis GyrB ATPase 和结核分枝杆菌 DNA 促旋酶的体外活性。这些化合物表现出有希望的抗结核活性,细胞毒性最小,突出了它们作为 novel 治疗剂的潜力 (Jeankumar 等,2013)。
作用机制
Target of Action
Pyrimidine derivatives have been associated with anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their structural resemblance with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine derivatives have been known to interact with their targets in a way that inhibits cell proliferation .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect various biological procedures, including cancer pathogenesis .
Result of Action
Pyrimidine derivatives have been associated with anticancer activity .
属性
IUPAC Name |
N-phenyl-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(19-13-5-2-1-3-6-13)20-10-4-7-14(11-20)22-15-8-9-17-12-18-15/h1-3,5-6,8-9,12,14H,4,7,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIFAAAUQLZZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。